molecular formula C14H14N4OS B2567411 6-(Ethylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852376-12-6

6-(Ethylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

カタログ番号: B2567411
CAS番号: 852376-12-6
分子量: 286.35
InChIキー: SWGGHEHMKSAVBG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Ethylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C14H14N4OS and its molecular weight is 286.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

6-(Ethylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological properties, including its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

  • IUPAC Name : 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethan-1-amine
  • Molecular Formula : C18H16N4OS
  • CAS Number : 1204296-37-6
  • Purity : 95% .

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound was evaluated for its effectiveness against various bacterial strains. It demonstrated significant activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (μg/mL)MBC (μg/mL)MFC (μg/mL)
Staphylococcus aureus0.220.250.25
Staphylococcus epidermidis0.250.300.30

Cytotoxicity and Anticancer Activity

The compound has also been assessed for its cytotoxic effects on various cancer cell lines. In vitro studies revealed:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer).
  • IC50 Values : The most promising results were observed with an IC50 of 1.06 ± 0.16 μM for A549 cells, indicating potent cytotoxicity .

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33
LO2 (normal)Not Detected

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in cancer cell proliferation and survival pathways:

  • c-Met Kinase Inhibition : The compound exhibited significant inhibition of c-Met kinase with an IC50 value comparable to established inhibitors like Foretinib .

Case Studies

In a study evaluating a series of triazolo-pyridazine derivatives, the biological activity of compounds similar to the target compound was assessed:

  • Study Findings : Compounds with similar structural motifs showed moderate to high cytotoxicity against various cancer cell lines and demonstrated potential as c-Met inhibitors .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-(Ethylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Breast Cancer

A study investigated the effects of related triazole compounds on breast cancer cells (MCF-7). The results indicated that compounds with similar structures exhibited significant antiproliferative activity. For instance, one compound demonstrated an IC₅₀ value of 0.39 mM in MCF-7 cells, suggesting that derivatives of triazoles could be promising candidates for further development in breast cancer therapy .

CompoundIC₅₀ (mM)Cancer Type
Compound A0.39MCF-7 (Breast Cancer)
Compound B0.77MDA-MB-231 (Triple-negative Breast Cancer)
Compound C0.37HL-60 (Leukemia)

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. In vitro tests have shown that derivatives containing the triazole moiety exhibit significant antibacterial activity against various pathogens.

Case Study: Antimicrobial Evaluation

In a recent evaluation of synthetic derivatives, compounds similar to this compound were tested against Staphylococcus aureus and Staphylococcus epidermidis. The most active derivative showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

PathogenMIC (μg/mL)
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

化学反応の分析

Substitution Reactions

The chloro group in intermediate derivatives (e.g., chloromethyl-substituted triazolopyridazines) can be replaced with nucleophiles such as potassium phthalimide. This substitution reaction typically occurs in polar aprotic solvents like DMF at elevated temperatures .

Hydrolysis and Decarboxylation

Treatment of ester-functionalized precursors with sodium hydroxide or concentrated hydrochloric acid leads to hydrolysis of ester groups and subsequent decarboxylation. For instance, hydrolysis of an ethoxycarbonyl-substituted triazolo-pyridazine under basic conditions generates a carboxylic acid intermediate, which undergoes decarboxylation upon heating to yield benzamide derivatives .

Chemical Transformations

This compound undergoes diverse chemical transformations, including:

Substitution at the Triazole Ring

The triazole ring may participate in nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. For example, hydrazine hydrate reacts with the triazolo-pyridazine core to form hydrazide derivatives under basic conditions .

Hydrolysis of Functional Groups

Ester or amide groups introduced during synthesis can be hydrolyzed under acidic or basic conditions. For instance, hydrolysis of phthalimide-substituted derivatives with concentrated hydrochloric acid yields amine intermediates .

Reaction Conditions and Products

The following table summarizes key reactions, reagents, conditions, and products:

Reaction Type Reagents/Conditions Products Reference
Substitution Potassium phthalimide, DMF, heatPhthalimide-substituted triazolo-pyridazine
Hydrolysis NaOH (basic conditions)Decarboxylated benzamide derivatives
Hydrolysis (acidic) Concentrated HCl, heatAmine intermediates (e.g., benzamide)
Coupling Reactions PdCl₂, P(o-Tolyl)₃, DMF, 90°CCross-coupled derivatives (e.g., arylboronic acid couplings)
Nucleophilic Substitution Hydrazine hydrate, heatHydrazide derivatives

特性

IUPAC Name

6-ethylsulfanyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-3-20-13-9-8-12-15-16-14(18(12)17-13)10-4-6-11(19-2)7-5-10/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGGHEHMKSAVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(=NN=C2C3=CC=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。